molecular formula C9H6BrF2N3 B13580644 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13580644
M. Wt: 274.06 g/mol
InChI Key: GKXJKJJAOZQQJL-UHFFFAOYSA-N
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Description

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which are attached to the pyrazole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluoroaniline, which is then subjected to further reactions to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as potassium tert-butoxide and n-butyllithium . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine lies in its pyrazole core, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrF₂N₃, with a molecular weight of 274.06 g/mol. The compound features a pyrazole core substituted with a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological activity through increased binding affinity to various targets.

PropertyValue
Molecular FormulaC₉H₆BrF₂N₃
Molecular Weight274.06 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)
Canonical SMILESC1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-bromo-2,6-difluoroaniline. Key reagents include potassium tert-butoxide and n-butyllithium in solvents like tetrahydrofuran. This synthetic route allows for controlled introduction of the pyrazole ring while maintaining the integrity of halogen substitutions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and proliferation .

Case Study: Anticancer Activity
A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various pathways. The compound's unique halogen substituents may enhance its interaction with specific molecular targets involved in cancer progression .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within the pyrazole family have been reported to exhibit anti-inflammatory activity. For instance, studies show that certain pyrazole derivatives can effectively inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .

Table: Inhibitory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Target Enzyme
Compound A71.11COX-1
Compound B0.02COX-2
This compoundTBDTBD

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity due to their electronic properties. These interactions can lead to modulation of signaling pathways involved in cancer cell proliferation and inflammation .

Future Directions

Ongoing research aims to further elucidate the pharmacological potential of this compound. Studies are focused on optimizing its structure to enhance efficacy while minimizing toxicity. The development of analogs with improved biological profiles could lead to new therapeutic agents for cancer and inflammatory diseases.

Properties

Molecular Formula

C9H6BrF2N3

Molecular Weight

274.06 g/mol

IUPAC Name

5-(4-bromo-2,6-difluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H6BrF2N3/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15)

InChI Key

GKXJKJJAOZQQJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CC(=NN2)N)F)Br

Origin of Product

United States

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